6-fluoro-2-methyl-2H-indazole
Overview
Description
6-Fluoro-2-methyl-2H-indazole is a fluorinated indazole derivative, a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the formation of the indazole ring.
Reductive Cyclization Reactions: This involves the reduction of azides to form the indazole core.
Consecutive Formation of C–N and N–N Bonds: This method uses 2-azidobenzaldehydes and amines to form the indazole ring without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield.
Types of Reactions:
Oxidation: Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can reduce the fluorine atom or other functional groups.
Substitution: Substitution reactions can replace hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride, NaH).
Major Products Formed:
Oxidation: Products can include carboxylic acids, aldehydes, and ketones.
Reduction: Products can include alcohols and amines.
Substitution: Products can include halogenated derivatives and alkylated compounds.
Scientific Research Applications
6-Fluoro-2-methyl-2H-indazole is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and pathways.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
6-Fluoro-2-methyl-2H-indazole is compared with other similar compounds such as 6-bromo-2-methyl-2H-indazole and 5-fluoro-2-methyl-2H-indazole. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
6-Bromo-2-methyl-2H-indazole
5-Fluoro-2-methyl-2H-indazole
6-Chloro-2-methyl-2H-indazole
5-Bromo-2-methyl-2H-indazole
Each of these compounds has unique properties and applications, making them valuable in different contexts.
Properties
IUPAC Name |
6-fluoro-2-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-11-5-6-2-3-7(9)4-8(6)10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYYLXWNRUQNQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC(=CC2=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672065 | |
Record name | 6-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348-39-0 | |
Record name | 6-Fluoro-2-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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